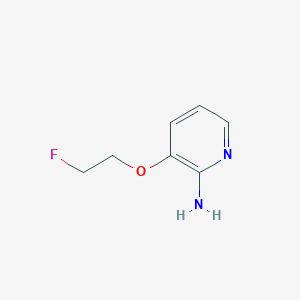

3-(2-Fluoroethoxy)pyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-Fluoroethoxy)pyridin-2-amine is a derivative of aminopyridine . Aminopyridines are organic heterocyclic compounds containing an amino group attached to a pyridine ring . They are known for their interesting and unusual physical, chemical, and biological properties .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as 3-(2-Fluoroethoxy)pyridin-2-amine, often involves the use of complex fluorinating agents . For instance, fluorination of pyridine by complex AlF3 and CuF2 at 450–500°C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . Another method involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at 20°C .Molecular Structure Analysis

The molecular structure of 3-(2-Fluoroethoxy)pyridin-2-amine is likely to be similar to that of other aminopyridines . The molecular electrostatic potential (MEP) can be computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis

The chemical reactions involving 3-(2-Fluoroethoxy)pyridin-2-amine are likely to be similar to those of other aminopyridines . For example, N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(2-Fluoroethoxy)pyridin-2-amine are likely to be influenced by the presence of the fluorine atom and the pyridine moiety . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Scientific Research Applications

Medicine: Radiopharmaceuticals

3-(2-Fluoroethoxy)pyridin-2-amine is utilized in the synthesis of fluorinated pyridines, which are integral in creating F-18 labeled compounds for positron emission tomography (PET) imaging . This application is crucial for non-invasive diagnostic imaging in oncology, providing insights into tumor metabolism and aiding in the management of cancer patients.

Agriculture: Pesticide Development

In agriculture, this compound serves as a precursor for synthesizing pyridine derivatives that act as fungal inhibitors . These derivatives are essential in developing new fungicides with unique modes of action, contributing to the fight against crop diseases and supporting food security.

Material Science: Fluorescent Materials

The electron-withdrawing nature of the fluoroethoxy group in 3-(2-Fluoroethoxy)pyridin-2-amine makes it a candidate for developing materials with fluorescent properties . These materials have potential applications in creating organic light-emitting diodes (OLEDs) and other photonic devices.

Environmental Science: Pollution Remediation

Fluorinated pyridines, synthesized using 3-(2-Fluoroethoxy)pyridin-2-amine, are explored for their role in environmental remediation . They are studied for their ability to interact with pollutants, aiding in the development of more effective methods to tackle environmental contamination.

Analytical Chemistry: Chromatography

In analytical chemistry, derivatives of 3-(2-Fluoroethoxy)pyridin-2-amine are used as standards and reagents in chromatographic methods . They help in the accurate detection and quantification of various substances, enhancing the reliability of analytical results.

Pharmacology: Drug Discovery

This compound is involved in the synthesis of pyrimidines, which are known for their anti-inflammatory properties . Research in this area contributes to the discovery of new therapeutic agents for treating inflammatory diseases.

Biochemistry: Enzyme Inhibition

In biochemistry, 3-(2-Fluoroethoxy)pyridin-2-amine derivatives are investigated for their potential as enzyme inhibitors . These inhibitors can regulate biochemical pathways, serving as tools for studying metabolic processes or as leads for developing new drugs.

Industrial Applications: Chemical Synthesis

Industrially, 3-(2-Fluoroethoxy)pyridin-2-amine is a valuable building block in the synthesis of complex organic molecules . It is used in the production of various chemicals that find applications across different sectors, including pharmaceuticals and agrochemicals.

Future Directions

The future directions in the research and application of 3-(2-Fluoroethoxy)pyridin-2-amine and similar compounds could involve the development of new agricultural products, pharmaceuticals, and other chemicals with improved physical, biological, and environmental properties . The high availability of fluorinated synthetic blocks, effective fluorinating reagents, reliable fluorination technology, and the accumulation of basic and advanced knowledge of fluorine chemistry could accelerate developments in this field .

properties

IUPAC Name |

3-(2-fluoroethoxy)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O/c8-3-5-11-6-2-1-4-10-7(6)9/h1-2,4H,3,5H2,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKIQNVTPZKEBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)OCCF |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,4-Dichlorophenyl)methylamino]-1,1-bis(4-fluorophenyl)ethanol](/img/structure/B2981127.png)

![N-(4-methylbenzyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2981129.png)

![1-[[1-[(3,5-Difluorophenyl)methyl]triazol-4-yl]methyl]-4-phenylpyrazine-2,3-dione](/img/structure/B2981131.png)

![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2981132.png)

![4-(1-(propa-1,2-dien-1-yl)-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one](/img/structure/B2981136.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2981142.png)

![(E)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenylethenesulfonamide](/img/structure/B2981145.png)